molecular formula C22H23ClN2O2 B13515005 N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride

Cat. No.: B13515005
M. Wt: 382.9 g/mol
InChI Key: MEZHITPXMBBZEI-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, an amino group, and a benzopyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride typically involves multi-step organic reactions. One common approach is to start with the appropriate naphthalene derivative and introduce the aminoethyl group through a series of substitution and addition reactions. The benzopyran moiety is then incorporated through cyclization reactions. The final product is obtained by forming the hydrochloride salt through the reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to various proteins and enzymes, making it useful for studying biochemical pathways and mechanisms .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated biochemical pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science, such as the development of new polymers or coatings .

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is unique due to its combination of a naphthalene ring, an aminoethyl group, and a benzopyran moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide;hydrochloride

InChI

InChI=1S/C22H22N2O2.ClH/c23-13-20(18-10-9-15-5-1-2-6-16(15)11-18)24-22(25)21-12-17-7-3-4-8-19(17)14-26-21;/h1-11,20-21H,12-14,23H2,(H,24,25);1H

InChI Key

MEZHITPXMBBZEI-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=CC=CC=C21)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

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